1-(Pyridin-4-yl)propan-2-one oxime
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Description
“1-(Pyridin-4-yl)propan-2-one oxime” is a chemical compound with the empirical formula C8H9NO . It is also known by its CAS number 156465-31-5.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 135.16 , but other properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications
Structural and Chemical Properties
- The title compound, synthesized by reacting (E)-1-(pyridin-4-yl)propan-1-one oxime and para-toluenesulfonic acid, forms chains through hydrogen bonding and displays a significant dihedral angle between the pyridine and benzene rings (Eitel, Schollmeyer, & Koch, 2017).
Interaction with DNA and RNA
- A novel oxime-based palladium(II) complex demonstrates binding aspects with DNA and RNA, indicating potential in biophysical studies and applications (Bandyopadhyay et al., 2017).
Conformational Behavior and Spectroscopy
- Imine oxime molecules exhibit interesting structural features and potential biological activities, highlighting their relevance in molecular interaction studies (Kaya, 2016).
Synthesis of Derivatives
- Synthesis processes have been developed to produce derivatives of 1-(pyridin-4-yl)propan-2-one, contributing to the expansion of this compound's potential applications (Kuznetsov, Mazhed, & Serova, 2010).
Fungicidal Activity
- 1,2,4-Triazole derivatives containing oxime ether and phenoxy pyridine moiety display notable fungicidal activities, suggesting agricultural and pharmaceutical applications (Bai et al., 2020).
Tautomerism and NMR Studies
- The compound exhibits interesting tautomerism behaviors, with the oxo form varying based on the solvent used. This property is crucial in molecular structure analysis (Šimůnek et al., 2017).
Oxygen Binding Properties
- Schiff bases containing oxime, when complexed with Co(II) ions, demonstrate properties useful as synthetic oxygen transporters, highlighting their potential in bioinorganic chemistry (Pająk et al., 2022).
Synthesis and X-ray Crystallography
- Studies on the synthesis and X-ray crystallography of oxime complexes provide insights into molecular structures and potential applications in material science (Warad et al., 2018).
properties
IUPAC Name |
(NE)-N-(1-pyridin-4-ylpropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-11)6-8-2-4-9-5-3-8/h2-5,11H,6H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBAJJYRYMVAA-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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